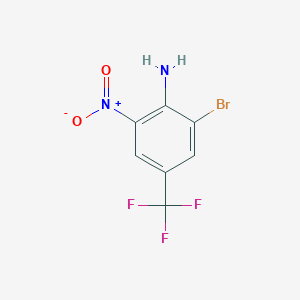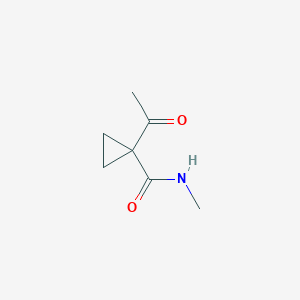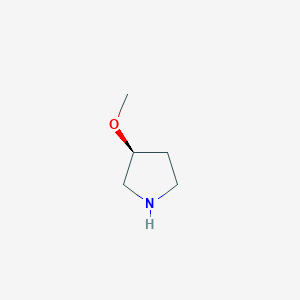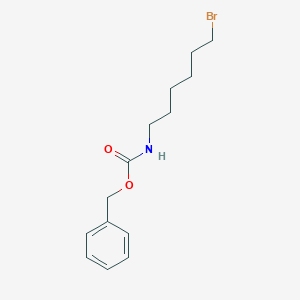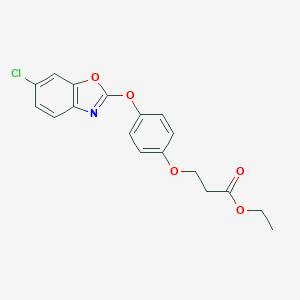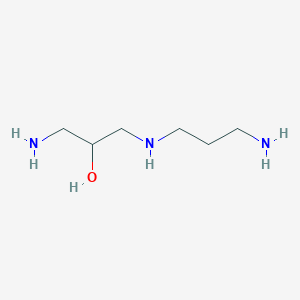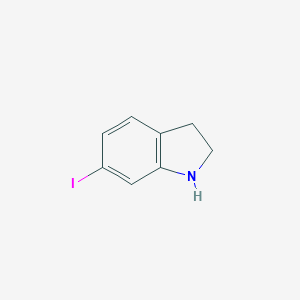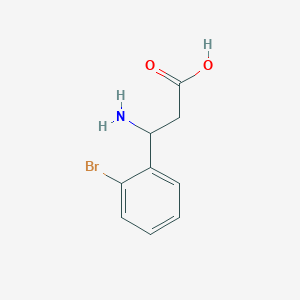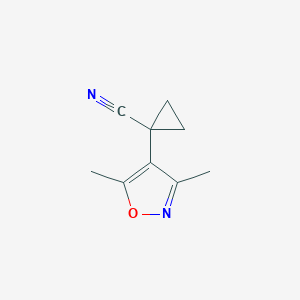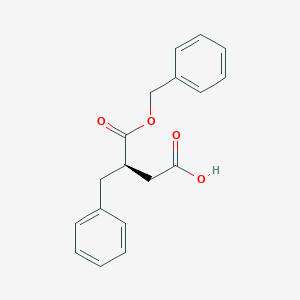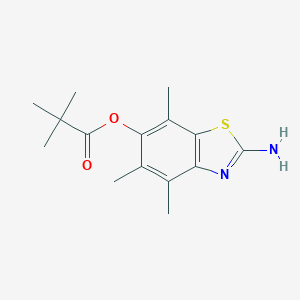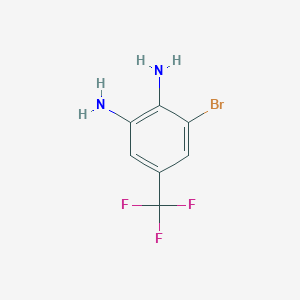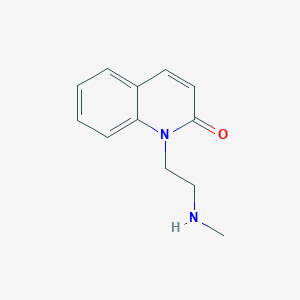
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one, also known as MQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in medicinal chemistry. MQ has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
作用机制
The mechanism of action of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one is not fully understood. However, several studies have suggested that the compound exerts its biological effects through the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Moreover, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may act as a potential chemotherapeutic agent.
Biochemical and Physiological Effects:
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. Moreover, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to modulate the expression of various cytokines and chemokines involved in the immune response. Additionally, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may act as a potential antimetastatic agent.
实验室实验的优点和局限性
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained with high purity and yield. Moreover, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to exhibit low toxicity in vitro and in vivo, suggesting that it may be a safe compound for use in scientific research. However, there are also some limitations associated with the use of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one in lab experiments. The compound has poor solubility in water, which may limit its use in certain experimental conditions. Moreover, the mechanism of action of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one is not fully understood, which may limit its potential applications in scientific research.
未来方向
There are several future directions for the study of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one. First, further studies are needed to elucidate the mechanism of action of the compound. Second, the potential applications of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one in the treatment of various diseases should be further investigated. Third, the development of novel derivatives of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one with improved solubility and potency may enhance its potential applications in scientific research. Fourth, the use of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects. Finally, the development of novel drug delivery systems for 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one may enhance its potential applications in clinical settings.
合成方法
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one can be synthesized through a multistep process that involves the condensation of 2-acetylquinoline with methylamine followed by reduction and cyclization. The final product is obtained through purification and isolation techniques. The synthesis of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been reported in several studies, and the compound has been obtained with high purity and yield.
科学研究应用
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been investigated for its potential applications in scientific research. The compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential chemotherapeutic agent for the treatment of various types of cancer. Moreover, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to possess neuroprotective effects and has been suggested as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to modulate the immune response and has been suggested as a potential therapeutic agent for the treatment of inflammatory conditions.
属性
CAS 编号 |
113582-25-5 |
|---|---|
产品名称 |
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one |
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC 名称 |
1-[2-(methylamino)ethyl]quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-13-8-9-14-11-5-3-2-4-10(11)6-7-12(14)15/h2-7,13H,8-9H2,1H3 |
InChI 键 |
IRYVZRBNESVEMB-UHFFFAOYSA-N |
SMILES |
CNCCN1C(=O)C=CC2=CC=CC=C21 |
规范 SMILES |
CNCCN1C(=O)C=CC2=CC=CC=C21 |
同义词 |
2(1H)-Quinolinone,1-[2-(methylamino)ethyl]-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



